

Physicochemical Properties of Upacicalcet Sodium Hydrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Upacicalcet sodium

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Abstract

Upacicalcet sodium hydrate, an intravenous calcimimetic agent, represents a significant advancement in the management of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis. By acting as a positive allosteric modulator of the calcium-sensing receptor (CaSR), it effectively suppresses parathyroid hormone (PTH) secretion.^{[1][2]} A thorough understanding of its physicochemical properties is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **Upacicalcet sodium** hydrate, detailed experimental methodologies, and a visualization of its mechanism of action.

Chemical and Physical Properties

Upacicalcet sodium hydrate is a white to off-white solid.^[3] Its chemical structure is characterized by a substituted phenylurea core linked to an amino acid moiety.

Table 1: General and Chemical Properties of Upacicalcet Sodium Hydrate

Property	Value	Reference
Chemical Name	Monosodium 3-({[(2S)-2-amino-2-carboxyethyl]carbamoyl}amino)-5-chloro-4-methylbenzenesulfonate hydrate	[4]
Synonyms	Upasita, SK-1403, AJT240, PLS240	[3]
Molecular Formula	C ₁₁ H ₁₃ ClN ₃ NaO ₆ S · xH ₂ O	
Molecular Weight	391.76 g/mol (as monohydrate)	
Appearance	White to off-white solid	
CAS Number	1333218-50-0 (anhydrous)	

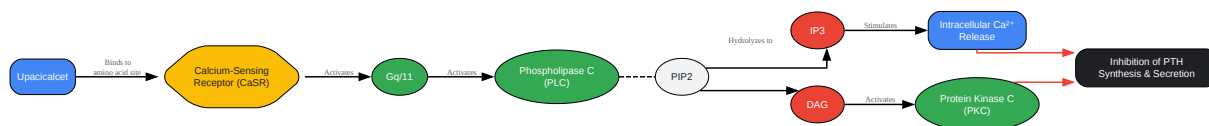
Table 2: Physicochemical Data of Upacicalcet Sodium Hydrate

Property	Value	Experimental Conditions	Reference
Solubility	100 mg/mL in DMSO	Ultrasonic assistance may be needed	
Freely soluble in water	Not specified		
Melting Point	Data not publicly available	-	-
pKa	Data not publicly available	-	-
EC ₅₀ (CaSR agonistic activity)	10.8 nM	In vitro assay	

Mechanism of Action and Signaling Pathway

Upacicalcet is a calcimimetic that enhances the sensitivity of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells to extracellular calcium. This allosteric modulation leads to the activation of the receptor at lower calcium concentrations than would normally be required, thereby inhibiting the synthesis and secretion of parathyroid hormone (PTH). Studies have revealed that Upacicalcet binds to the amino acid binding site of the CaSR, a different site than some other calcimimetics.

Upon activation by Upacicalcet, the CaSR, a G protein-coupled receptor, initiates a downstream signaling cascade. This primarily involves the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, and DAG activates Protein Kinase C (PKC). The cumulative effect of this signaling pathway is the inhibition of PTH gene expression and secretion.



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Caption: Upacicalcet's signaling pathway via the Calcium-Sensing Receptor.

Experimental Protocols

Detailed experimental protocols for the physicochemical characterization of **Upacicalcet sodium** hydrate are not extensively published. However, based on standard pharmaceutical practices and available literature, the following methodologies can be outlined.

Solubility Determination

A standard shake-flask method would be employed to determine the equilibrium solubility of **Upacicalcet sodium** hydrate in various solvents, including water, buffered solutions at different pH values (e.g., pH 4.5, 6.8, and 7.4), and ethanol.

- Protocol:
 - An excess amount of **Upacicalcet sodium** hydrate is added to a known volume of the solvent in a sealed container.
 - The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The suspension is then filtered to remove undissolved solid.
 - The concentration of Upacicalcet in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability-Indicating Method and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate the intact drug from its potential degradation products. Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the analytical method.

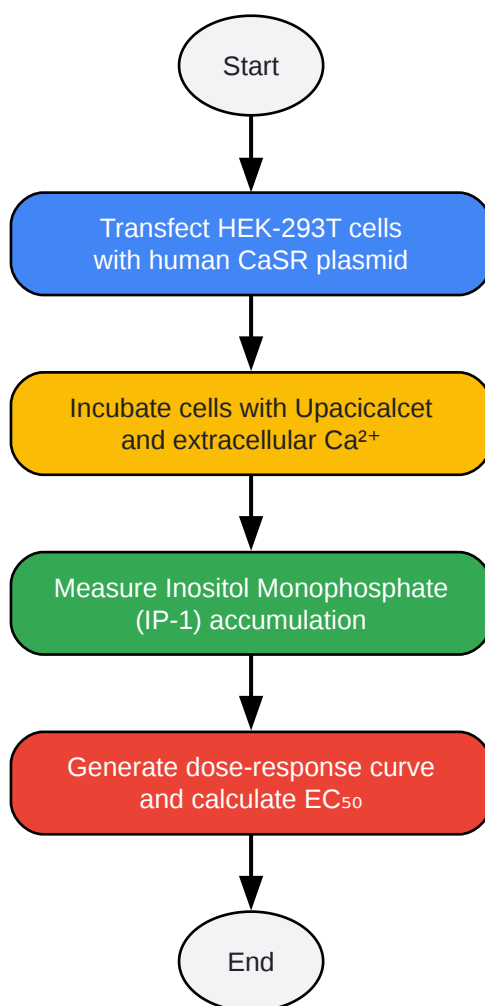
- Protocol for Forced Degradation:
 - Acid Hydrolysis: The drug is exposed to 0.1 M HCl at an elevated temperature (e.g., 60 °C).
 - Base Hydrolysis: The drug is treated with 0.1 M NaOH at room temperature or slightly elevated temperature.
 - Oxidative Degradation: The drug is subjected to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
 - Thermal Degradation: The solid drug substance is heated in an oven (e.g., at 105 °C).

- Photodegradation: The drug is exposed to UV and visible light as per ICH Q1B guidelines.
- Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the parent drug and detect any degradation products.

In Vitro CaSR Activation Assay

The biological activity of Upacicalcet is determined by its ability to potentiate the activation of the CaSR. This can be assessed in a cell-based assay.

- Protocol:
 - HEK-293T cells are transiently transfected with a plasmid encoding the human CaSR.
 - The transfected cells are incubated with varying concentrations of Upacicalcet in the presence of a fixed, sub-maximal concentration of extracellular calcium.
 - The activation of the CaSR is measured by quantifying the accumulation of a downstream signaling molecule, such as inositol monophosphate (IP-1), using a commercially available assay kit (e.g., HTRF).
 - The EC₅₀ value is calculated from the dose-response curve.



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Caption: Workflow for in vitro CaSR activation assay.

Stability and Storage

While detailed public data on the stability of **Upacicalcet sodium** hydrate is limited, general recommendations for solid active pharmaceutical ingredients apply. It should be stored in well-closed containers, protected from moisture and light. For solutions, storage conditions would depend on the solvent and concentration. For instance, a DMSO solution can be stored at -20°C for up to one month or at -80°C for up to six months.

Conclusion

Upacicalcet sodium hydrate's physicochemical properties are central to its function as an intravenously administered calcimimetic. Its solubility, stability, and in vitro activity profile are key parameters for its successful formulation and clinical application. While some specific data points like melting point and pKa are not readily available in the public domain, this guide provides a comprehensive overview of the current knowledge. The outlined experimental protocols offer a framework for the further characterization and quality control of this important therapeutic agent. Further research and publication of more detailed physicochemical data would be beneficial for the scientific community.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Upacicalcet sodium | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
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